(+)-Menthone

Description

This compound is a natural product found in Minthostachys mollis, Swertia japonica, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

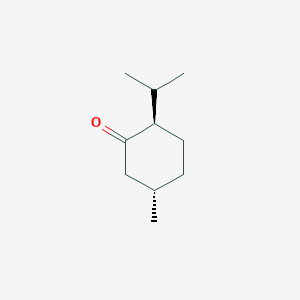

(2R,5S)-5-methyl-2-propan-2-ylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-9H,4-6H2,1-3H3/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFLGAXVYCFJBMK-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(=O)C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H](C(=O)C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801341700 | |

| Record name | (+)-Menthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801341700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with a mild odor of peppermint; [Hawley], colourless to pale yellowish liquid with a mint-like odour | |

| Record name | Cyclohexanone, 5-methyl-2-(1-methylethyl)-, (2R,5S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Menthone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5944 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Menthone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/428/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

210 °C, 208.00 to 210.00 °C. @ 760.00 mm Hg | |

| Record name | MENTHONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (+)-Menthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035783 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly sol in water; sol in org solvents /L-form/, SOL IN ALC, ETHER, ACETONE, ACETIC ACID, ALL PROP IN BENZENE; SLIGHTLY SOL IN WATER /D & DL-FORMS/, SOL IN ALL PROP IN ALC, ETHER, CARBON DISULFIDE /L-FORM/, SOL IN ACETONE /L-FORM/, Sol in alc, fixed oils; very slightly sol in water., SOL IN MOST COMMON ORG SOLVENTS, In water, 688 mg/l @ 25 °C, soluble in alcohol and most fixed oils; very slightly soluble in water, 1 ml in 3 ml of 70% alcohol (in ethanol) | |

| Record name | MENTHONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Menthone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/428/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.888-0.895 | |

| Record name | Menthone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/428/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.27 [mmHg] | |

| Record name | Menthone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5944 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless, oily, mobile liq | |

CAS No. |

3391-87-5, 89-80-5 | |

| Record name | D-Menthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3391-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Menthone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003391875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanone, 5-methyl-2-(1-methylethyl)-, (2R,5S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+)-Menthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801341700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-menthone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.765 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+)-menthone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.207 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MENTHONE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15F1B5K9A5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MENTHONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (+)-Menthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035783 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of (+)-Menthone

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Menthone, a naturally occurring monoterpene ketone, is a key component in the fragrance, flavor, and pharmaceutical industries. Its distinct minty aroma and biological activity are intrinsically linked to its specific three-dimensional atomic arrangement. As with many chiral molecules, the stereochemistry of menthone dictates its interaction with biological systems, making a thorough understanding of its absolute configuration crucial for applications in drug development and sensory science. This technical guide provides a comprehensive overview of the stereochemistry of this compound, including its absolute configuration, and details the experimental methodologies used for its determination.

Stereochemistry of Menthone

Menthone, systematically named 2-isopropyl-5-methylcyclohexanone, possesses two chiral centers at the C2 and C5 positions. This gives rise to four possible stereoisomers, which exist as two pairs of enantiomers.[1] The relative orientation of the isopropyl and methyl groups on the cyclohexane (B81311) ring defines two diastereomeric forms: menthone (trans configuration) and isomenthone (B49636) (cis configuration).[1]

In the 'menthone' series, the isopropyl and methyl groups are on opposite sides of the ring (trans), while in the 'isomenthone' series, they are on the same side (cis).[1] Each of these diastereomers exists as a pair of enantiomers.

This compound is the dextrorotatory enantiomer with the absolute configuration of (2R, 5S).[1] Its enantiomer, (-)-menthone (B42992) (or l-menthone), has the (2S, 5R) configuration and exhibits a negative optical rotation.[1]

dot

Caption: Stereochemical relationships between the isomers of menthone.

Quantitative Stereochemical Data

The physicochemical properties of stereoisomers can differ significantly. For this compound, the specific rotation is a key quantitative parameter for its identification and characterization.

| Property | This compound | (-)-Menthone |

| Absolute Configuration | (2R, 5S) | (2S, 5R) |

| Specific Rotation | +24.85° (c=neat, 18 °C)[2] | -29.1° (c=neat)[3] |

| Synonyms | d-Menthone | l-Menthone |

Experimental Protocols for Absolute Configuration Determination

The unambiguous assignment of the absolute configuration of a chiral molecule like this compound is paramount. Several powerful analytical techniques are employed for this purpose.

dot

Caption: General experimental workflow for determining the absolute configuration of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Mosher's Method

The Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral secondary alcohols and amines.[4] For a ketone like this compound, it would first need to be reduced to its corresponding alcohol, menthol. The resulting diastereomeric menthols would then be analyzed.

Methodology:

-

Reduction of this compound: Reduce this compound with a mild reducing agent (e.g., sodium borohydride) to yield a mixture of diastereomeric alcohols, (+)-menthol and (+)-neomenthol.

-

Separation of Diastereomers: Separate the resulting diastereomeric alcohols using column chromatography or HPLC.

-

Esterification with Mosher's Acid: React the purified chiral alcohol with both (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chloride (Mosher's acid chloride) in the presence of a base (e.g., pyridine) to form the respective (R)- and (S)-MTPA esters (diastereomers).

-

¹H NMR Analysis: Acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-MTPA esters.

-

Data Analysis:

-

Assign the proton resonances for both diastereomeric esters.

-

Calculate the chemical shift differences (Δδ = δS - δR) for the protons on either side of the newly formed ester linkage.

-

A positive Δδ for protons on one side of the MTPA plane and a negative Δδ for protons on the other side allows for the determination of the absolute configuration at the carbinol center, based on the established model of the MTPA esters' conformation in solution.

-

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[5] This technique is particularly powerful as it can be performed on samples in solution and does not require crystallization or derivatization.

Methodology:

-

Sample Preparation: Prepare a solution of enantiomerically pure this compound in a suitable solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.

-

VCD Spectrum Acquisition: Record the VCD and infrared (IR) spectra of the sample using a VCD spectrometer.

-

Computational Modeling:

-

Perform a conformational search for this compound using computational chemistry software (e.g., Gaussian).

-

Optimize the geometries of the low-energy conformers using Density Functional Theory (DFT) (e.g., B3LYP/6-31G(d)).

-

Calculate the theoretical VCD and IR spectra for the (2R, 5S) enantiomer by averaging the spectra of the populated conformers based on their Boltzmann distribution.

-

-

Spectral Comparison: Compare the experimental VCD spectrum of this compound with the calculated spectrum for the (2R, 5S) configuration. A good agreement in the signs and relative intensities of the VCD bands confirms the absolute configuration.

Single-Crystal X-ray Crystallography

X-ray crystallography provides the most definitive determination of the absolute configuration of a chiral molecule by directly mapping the three-dimensional arrangement of atoms in a crystal.[6]

Methodology:

-

Crystallization: Grow a high-quality single crystal of this compound. This can be challenging for liquids and may require derivatization to a solid or co-crystallization with another molecule.

-

Data Collection: Mount the crystal on a goniometer and collect X-ray diffraction data using a single-crystal X-ray diffractometer. It is crucial to use a radiation source (e.g., Cu Kα) that allows for anomalous dispersion.

-

Structure Solution and Refinement:

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

-

Refine the structural model against the diffraction data.

-

-

Absolute Configuration Determination:

-

Determine the absolute structure by analyzing the anomalous scattering effects. The Flack parameter is a critical value in this analysis; a value close to 0 for a given enantiomer and close to 1 for its inverse confirms the assigned absolute configuration with high confidence.

-

Conclusion

The stereochemistry of this compound, specifically its (2R, 5S) absolute configuration, is a fundamental aspect of its chemical identity and biological function. The determination of this configuration relies on a suite of sophisticated analytical techniques, each with its own strengths. For researchers, scientists, and drug development professionals, a comprehensive understanding of these methods is essential for the quality control, efficacy, and safety of products containing this important chiral molecule. The methodologies outlined in this guide provide a robust framework for the stereochemical analysis of this compound and other chiral compounds.

References

- 1. Menthone - Wikipedia [en.wikipedia.org]

- 2. Menthone | C10H18O | CID 26447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]

- 5. biotools.us [biotools.us]

- 6. waseda.elsevierpure.com [waseda.elsevierpure.com]

A Technical Guide to the Physical and Chemical Properties of (+)-Menthone

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-Menthone, a naturally occurring monoterpene and a constituent of some essential oils, is a chiral ketone that plays a significant role in the flavor, fragrance, and pharmaceutical industries.[1] As the enantiomer of the more abundant (-)-menthone, it possesses a characteristic minty aroma.[1] Structurally, it is a p-menthan-3-one, featuring a cyclohexane (B81311) ring substituted with a methyl group at position 5 and an isopropyl group at position 2, specifically in the (2R,5S) configuration.[1] Understanding its distinct physical and chemical properties is crucial for its application in synthesis, chiral separations, and as a precursor for other high-value compounds like (+)-menthol. This guide provides an in-depth overview of its key characteristics, experimental protocols for its analysis and synthesis, and relevant biochemical pathways.

Physical Properties of this compound

This compound is a colorless liquid at room temperature with a characteristic minty odor.[2] Its physical properties are largely identical to its enantiomer, (-)-menthone, with the key exception being the direction of its optical rotation. The quantitative physical data for this compound are summarized in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (2R,5S)-5-methyl-2-(1-methylethyl)cyclohexanone | [3] |

| Synonyms | d-Menthone, (1S,4R)-p-menthan-3-one | [3] |

| CAS Number | 3391-87-5 | [3] |

| Molecular Formula | C₁₀H₁₈O | [3] |

| Molecular Weight | 154.25 g/mol | [3] |

| Appearance | Colorless liquid | [2] |

| Odor | Minty, camphoraceous | [4] |

| Melting Point | -6 °C | [5][6] |

| Boiling Point | 207-210 °C (at 760 mm Hg) | [3][5] |

| Density | ~0.895 g/cm³ (at 20 °C) | [5][7] |

| Refractive Index (n_D^20) | ~1.450 | [7][8] |

| Specific Rotation [α]_D^20 | +24.8° to +28.9° (neat) | [8] (inferred) |

| Solubility | Soluble in organic solvents (ethanol, ether); slightly soluble in water.[6][9] | [6][9] |

Chemical Properties and Reactivity

This compound exhibits reactivity typical of a cyclic ketone. Its chemical stability and transformations are of significant interest in synthetic organic chemistry.

-

Stability : It is chemically stable under standard ambient conditions (room temperature).[10]

-

Combustibility : It is a combustible liquid and can form explosive mixtures with air upon intense heating.[10]

-

Incompatibilities : It is incompatible with strong oxidizing agents and strong reducing agents.[10]

-

Epimerization : In the presence of acid or base, the stereocenter at C2 (adjacent to the carbonyl) can undergo epimerization via an enol or enolate intermediate. This establishes an equilibrium between this compound (a trans-isomer) and (+)-isomenthone (a cis-isomer).[1][11] The equilibrium mixture at room temperature typically contains about 29% isomenthone.[1]

-

Reduction : The carbonyl group of this compound can be reduced to a secondary alcohol. This reaction is stereoselective and can yield a mixture of diastereomeric menthols, primarily (+)-menthol and (+)-neomenthol, depending on the reducing agent and reaction conditions.[12][13]

-

Oxidation : As a ketone, it is resistant to further oxidation under mild conditions but can undergo ring-opening reactions with strong oxidizing agents.[14]

Stereochemistry

The stereochemical relationships between the isomers of 2-isopropyl-5-methylcyclohexanone are crucial for their distinct properties and applications. The diagram below illustrates the four primary stereoisomers.

References

- 1. Menthone - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Simple preparative gas chromatographic method for isolation of menthol and menthone from peppermint oil, with quantitative GC-MS and (1) H NMR assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of Menthol by Gas Chromatography-Mass Spectrometry (GC-MS) - STEMart [ste-mart.com]

- 5. Menthol - Wikipedia [en.wikipedia.org]

- 6. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 7. Standard - Essential oils - Determination of refractive index ISO 280 - Swedish Institute for Standards, SIS [sis.se]

- 8. l-Menthone [drugfuture.com]

- 9. Monoterpene Metabolism. Cloning, Expression, and Characterization of Menthone Reductases from Peppermint - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. homework.study.com [homework.study.com]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. espace.library.uq.edu.au [espace.library.uq.edu.au]

The Enantioselective Keystone: A Technical Guide to the Natural Sources and Isolation of (+)-Menthone

For Researchers, Scientists, and Drug Development Professionals

(+)-Menthone, a naturally occurring monoterpene, is a valuable chiral building block in synthetic organic chemistry and a significant component in the flavor and fragrance industries. Its presence in a variety of essential oils, primarily from the Mentha genus, makes natural sourcing a viable and important route for its acquisition. This technical guide provides an in-depth overview of the principal natural sources of this compound, details its biosynthetic origins, and outlines the key experimental methodologies for its isolation and purification.

Natural Abundance of this compound

This compound is found as a constituent of the essential oils of numerous plants, with the highest concentrations typically observed in species of the Mentha genus (Lamiaceae family).[1][2] Peppermint (Mentha × piperita) and corn mint (Mentha arvensis) are among the most commercially significant sources.[2][3] The essential oil composition, and therefore the menthone content, can vary considerably depending on the plant's geographic origin, cultivar, and harvesting time.[4][5] Other notable sources include pennyroyal (Mentha pulegium) and various species of geranium (Pelargonium spp.).[2][6]

For drug development professionals, understanding the variability in natural sources is critical for ensuring a consistent and pure starting material. The enantiomeric purity of naturally derived this compound is also a key consideration, as different plant sources may yield varying ratios of menthone stereoisomers.

Quantitative Analysis of this compound in Essential Oils

The following table summarizes the typical concentration of menthone found in the essential oils of several prominent Mentha species. It is important to note that these values represent ranges reported in various studies and can be influenced by the factors mentioned above.

| Plant Species | Common Name | Menthone Content (% of Essential Oil) | Key References |

| Mentha × piperita | Peppermint | 15.2% - 29.24% | [5][7][8] |

| Mentha arvensis | Corn Mint / Wild Mint | 4.3% - 17.27% | [7][9] |

| Mentha spicata | Spearmint | Can contain menthone, but carvone (B1668592) is typically dominant. One study reported 32.43% menthone in an Egyptian chemotype. | [10] |

| Mentha pulegium | Pennyroyal | Pulegone (B1678340) is the major component, but menthone is also present. | [6][9] |

Biosynthesis of this compound in Mentha Species

The biosynthesis of this compound is an integral part of the well-characterized monoterpene pathway in mint plants, occurring within the secretory cells of peltate glandular trichomes.[11][12] The pathway begins with geranyl diphosphate (B83284) (GPP) and proceeds through a series of enzymatic transformations to yield various monoterpenes, including menthol, for which menthone is a direct precursor.[13][14]

The key steps leading to this compound are:

-

Cyclization: Geranyl diphosphate is cyclized by (-)-limonene (B1674923) synthase to form (-)-limonene.

-

Hydroxylation: (-)-Limonene is hydroxylated to (-)-trans-isopiperitenol.

-

Oxidation: (-)-trans-Isopiperitenol is oxidized to (-)-isopiperitenone.

-

Reduction: (-)-Isopiperitenone is reduced to (+)-cis-isopulegone.

-

Isomerization: (+)-cis-Isopulegone is isomerized to (+)-pulegone.

-

Reduction: Finally, (+)-pulegone is reduced by pulegone reductase to form (-)-menthone (B42992) (the enantiomer of the topic, but the direct product of this specific pathway). It is important to note that natural mint oils contain a mixture of stereoisomers, and the precise enzymatic steps leading to this compound can vary.

The following diagram illustrates the core biosynthetic pathway leading to menthone in Mentha species.

Isolation and Purification of this compound

The isolation of this compound from its natural sources involves the initial extraction of the essential oil, followed by purification techniques to separate the target compound from other constituents.

Essential Oil Extraction

Steam Distillation: This is the most common method for extracting essential oils from Mentha species.[15]

-

Protocol:

-

The aerial parts of the plant material (leaves and flowering tops) are harvested and, in some cases, partially dried to reduce water content.

-

The plant material is packed into a still.

-

Pressurized steam is passed through the plant material, causing the volatile essential oils to vaporize.

-

The steam and essential oil vapor mixture is then cooled in a condenser.

-

The condensate, a mixture of water and essential oil, is collected. Due to their immiscibility, the essential oil can be easily separated from the aqueous layer (hydrosol).

-

The following diagram outlines the general workflow for essential oil extraction and subsequent this compound isolation.

Purification Techniques

Fractional Distillation: Due to the different boiling points of the components in the essential oil, fractional distillation is a primary method for enriching the menthone content.[2]

-

Protocol:

-

The crude essential oil is heated in a distillation flask connected to a fractionating column.

-

The components vaporize according to their boiling points (Menthone b.p. ~207 °C).

-

The vapor rises through the fractionating column, which provides a large surface area for repeated vaporization and condensation cycles, effectively separating compounds with close boiling points.

-

Fractions are collected at different temperature ranges. The fraction corresponding to the boiling point of menthone will be enriched in the desired compound.

-

Preparative Chromatography: For achieving high purity, chromatographic techniques are employed.

-

Column Chromatography Protocol:

-

A glass column is packed with a stationary phase, typically silica (B1680970) gel.

-

The menthone-enriched fraction from distillation is dissolved in a minimal amount of a non-polar solvent (e.g., hexane) and loaded onto the top of the column.

-

A mobile phase, a solvent or mixture of solvents (e.g., a gradient of ethyl acetate (B1210297) in hexane), is passed through the column.

-

The components of the mixture travel down the column at different rates depending on their affinity for the stationary and mobile phases.

-

Fractions are collected as the solvent elutes from the bottom of the column.

-

The fractions are analyzed (e.g., by GC-MS or TLC) to identify those containing pure this compound.

-

The choice of solvents and gradient in column chromatography is critical and requires optimization based on the specific composition of the menthone-enriched fraction.

Conclusion

The natural world, particularly the Mentha genus, offers a rich and renewable source of this compound. For researchers and professionals in drug development, a thorough understanding of the botanical origins, biosynthetic pathways, and isolation methodologies is paramount for obtaining high-purity material. The techniques of steam distillation, followed by fractional distillation and preparative chromatography, provide a robust framework for the isolation of this compound from its natural matrix. Careful control over each step of this process is essential to ensure the quality and enantiomeric integrity of the final product.

References

- 1. perfumerflavorist.com [perfumerflavorist.com]

- 2. Menthone - Wikipedia [en.wikipedia.org]

- 3. Peppermint - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Prospective of Essential Oils of the Genus Mentha as Biopesticides: A Review [frontiersin.org]

- 5. Mentha piperita: Essential Oil and Extracts, Their Biological Activities, and Perspectives on the Development of New Medicinal and Cosmetic Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Menthone Natural | Takasago International Corporation [takasago.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Chemical Composition and Antioxidant Properties of Essential Oils from Peppermint, Native Spearmint and Scotch Spearmint - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mentha spicata Essential Oil: Chemical Composition, Antioxidant and Antibacterial Activities against Planktonic and Biofilm Cultures of Vibrio spp. Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organization of Monoterpene Biosynthesis in Mentha. Immunocytochemical Localizations of Geranyl Diphosphate Synthase, Limonene-6-Hydroxylase, Isopiperitenol Dehydrogenase, and Pulegone Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Genetic Manipulation of Biosynthetic Pathways in Mint [frontiersin.org]

- 13. Menthol - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. specialchem.com [specialchem.com]

Spectroscopic Analysis of (+)-Menthone: A Technical Guide

This guide provides an in-depth overview of the spectroscopic data for (+)-Menthone, a naturally occurring monoterpene and a significant component of essential oils. The document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR provide detailed information about its carbon-hydrogen framework.

1.1. ¹H NMR Spectroscopic Data

Proton NMR spectroscopy reveals the electronic environment of each hydrogen atom in the molecule, providing insights into connectivity through spin-spin coupling. The data presented below was obtained in deuterated chloroform (B151607) (CDCl₃).

| Chemical Shift (δ) ppm | Assignment |

| 2.36 - 2.35 | H-2 |

| 2.14 - 2.13 | H-4 (axial) |

| 1.99 - 1.98 | H-5 (axial) |

| 1.36 | H-5 (equatorial) |

| 1.01 | CH₃ (C-7) |

| 0.91 | CH₃ (C-9) |

| 0.85 | CH₃ (C-10) |

| Table 1: ¹H NMR chemical shifts for this compound in CDCl₃. Data referenced from various sources providing spectra in CDCl₃.[1][2][3][4][5] |

1.2. ¹³C NMR Spectroscopic Data

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule. The chemical shifts are indicative of the functional groups and hybridization of the carbon atoms.

| Chemical Shift (δ) ppm | Assignment |

| 212.84 | C-3 (C=O) |

| 56.23 | C-4 |

| 51.21 | C-1 |

| 35.81 | C-6 |

| 34.26 | C-5 |

| 28.19 | C-2 |

| 26.21 | C-8 |

| 22.63 | C-7 (CH₃) |

| 21.56 | C-10 (CH₃) |

| 19.03 | C-9 (CH₃) |

| Table 2: ¹³C NMR chemical shifts for this compound in CDCl₃.[1][4][6][7] |

1.3. Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining NMR spectra of this compound is as follows:

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.[8][9] The solution is then transferred to a 5 mm NMR tube.[8] To ensure homogeneity and prevent poor spectral lineshapes, any solid particles should be filtered out.[8][9]

-

Instrumentation : The spectra are typically recorded on a Bruker DMX spectrometer operating at a frequency of 400 MHz or 500 MHz for ¹H NMR and a corresponding frequency for ¹³C NMR.[1][4]

-

Data Acquisition : For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum and enhance the signal-to-noise ratio. Experiments are conducted at a constant temperature, often around 298K.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes vibrations of the molecular bonds.

2.1. IR Spectroscopic Data

The IR spectrum of this compound is characterized by strong absorptions corresponding to its ketone and alkane functionalities.

| Frequency (cm⁻¹) | Assignment | Intensity |

| 1706 - 1711 | C=O (ketone) stretch | Strong |

| 2953 | C-H (alkane) stretch | Strong |

| 2926 | C-H (alkane) stretch | Strong |

| 2869 | C-H (alkane) stretch | Strong |

| Table 3: Characteristic IR absorption frequencies for this compound.[10][11][12][13][14] |

2.2. Experimental Protocol for IR Spectroscopy

The following protocol is typical for acquiring an IR spectrum of liquid this compound:

-

Sample Preparation : As this compound is a liquid at room temperature, the spectrum can be obtained neat.[15] A thin film of the liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition : The spectrum is typically acquired over a range of 4000 to 400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of the compound.

3.1. Mass Spectrometry Data

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight and several fragment ions that are characteristic of its structure.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 154 | ~25 | [M]⁺ (Molecular Ion) |

| 139 | ~15 | [M - CH₃]⁺ |

| 112 | ~90 | [M - C₃H₆]⁺ (McLafferty) |

| 97 | ~40 | [C₇H₁₃]⁺ |

| 83 | ~60 | [C₆H₁₁]⁺ |

| 69 | ~100 | [C₅H₉]⁺ (Base Peak) |

| 55 | ~75 | [C₄H₇]⁺ |

| 41 | ~85 | [C₃H₅]⁺ |

| Table 4: Major fragment ions observed in the mass spectrum of Menthone.[16][17] |

3.2. Experimental Protocol for Mass Spectrometry

A common method for analyzing this compound by mass spectrometry is through Gas Chromatography-Mass Spectrometry (GC-MS).

-

Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or hexane.

-

Instrumentation : A GC-MS system is used, which couples a gas chromatograph for separation with a mass spectrometer for detection.

-

Data Acquisition : The sample is injected into the GC, where it is vaporized and separated on a capillary column. As the compound elutes from the column, it enters the mass spectrometer. Electron Ionization (EI) is a common method used to fragment the molecule. The resulting ions are then separated by a mass analyzer (e.g., a quadrupole) and detected.

Spectroscopic Analysis Workflow

The logical flow for the comprehensive spectroscopic analysis of a chemical compound like this compound is illustrated below. This process begins with the pure sample and branches into the distinct analytical techniques required for full structural elucidation.

Workflow for the spectroscopic analysis of this compound.

References

- 1. bmse000375 L-menthone at BMRB [bmrb.io]

- 2. L-MENTHONE(14073-97-3) 1H NMR spectrum [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. guidechem.com [guidechem.com]

- 5. hmdb.ca [hmdb.ca]

- 6. L-MENTHONE(14073-97-3) 13C NMR [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 9. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. emerginginvestigators.org [emerginginvestigators.org]

- 13. researchgate.net [researchgate.net]

- 14. scribd.com [scribd.com]

- 15. Menthone | C10H18O | CID 26447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. ez.restek.com [ez.restek.com]

- 17. L-MENTHONE(14073-97-3) MS spectrum [chemicalbook.com]

The Biosynthesis of (+)-Menthone in Mentha Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of (+)-menthone in Mentha species, with a primary focus on peppermint (Mentha x piperita). The essential oil of mint plants is a complex mixture of monoterpenes, with menthol (B31143) and its precursor, menthone, being of significant commercial and pharmaceutical interest. The biosynthesis of these compounds occurs within specialized secretory structures known as peltate glandular trichomes, located on the epidermal surface of the leaves. This guide details the enzymatic cascade, subcellular organization, quantitative kinetic data of the involved enzymes, and detailed experimental protocols for their study.

The Biosynthetic Pathway from Geranyl Diphosphate (B83284) to this compound

The journey from the universal monoterpene precursor, geranyl diphosphate (GPP), to this compound is a multi-step enzymatic process involving a series of oxidoreductases and an isomerase. The pathway is compartmentalized across different subcellular locations within the secretory cells of the glandular trichomes, including the leucoplasts, endoplasmic reticulum, mitochondria, and cytosol.[1]

The key enzymatic steps are as follows:

-

Geranyl Diphosphate Synthase (GPPS): Located in the leucoplasts, GPPS catalyzes the condensation of dimethylallyl diphosphate (DMAPP) and isopentenyl diphosphate (IPP) to form geranyl diphosphate (GPP), the precursor for all monoterpenes.[2][3]

-

(-)-Limonene (B1674923) Synthase (LS): Also in the leucoplasts, this cyclase catalyzes the conversion of GPP to (-)-limonene, the first committed step in menthone biosynthesis.[4][5]

-

(-)-Limonene-3-hydroxylase (L3H): This cytochrome P450 monooxygenase, located in the endoplasmic reticulum, hydroxylates (-)-limonene at the C3 position to yield (-)-trans-isopiperitenol (B1216475).[6][7]

-

(-)-trans-Isopiperitenol Dehydrogenase (IPD): Found in the mitochondria, this NAD+-dependent dehydrogenase oxidizes (-)-trans-isopiperitenol to (-)-isopiperitenone (B1197589).[1][8]

-

(-)-Isopiperitenone Reductase (IPR): This cytosolic, NADPH-dependent reductase catalyzes the reduction of the endocyclic double bond of (-)-isopiperitenone to form (+)-cis-isopulegone.[8]

-

(+)-cis-Isopulegone Isomerase (IPI): In the cytosol, this isomerase converts (+)-cis-isopulegone to the conjugated ketone (+)-pulegone.[9]

-

(+)-Pulegone Reductase (PR): Finally, this cytosolic, NADPH-dependent reductase reduces the exocyclic double bond of (+)-pulegone to yield a mixture of this compound and its stereoisomer, (-)-isomenthone.[10][11] In Mentha piperita, this reaction predominantly produces this compound.

Quantitative Data on Key Biosynthetic Enzymes

The following tables summarize the available kinetic parameters for the enzymes involved in the biosynthesis of this compound. This data is crucial for understanding the efficiency and substrate specificity of each enzymatic step and for metabolic engineering efforts.

Table 1: Kinetic Parameters of Enzymes in the this compound Biosynthetic Pathway

| Enzyme | Species | Substrate(s) | K_m_ (µM) | k_cat_ (s⁻¹) | V_max_ (pmol/s) | Optimal pH | Reference(s) |

| Geranyl Diphosphate Synthase (GPPS) | Mentha piperita | DMAPP | - | - | - | 7.5 | [6] |

| IPP | - | - | - | [6] | |||

| (-)-Limonene Synthase (LS) | Mentha x piperita | Geranyl diphosphate | 1.8 | - | - | ~6.7 | [10] |

| (-)-trans-Isopiperitenol Dehydrogenase (IPD) | Mentha piperita | (-)-trans-carveol | 1.8 ± 0.2 | 0.02 | - | 10.0 | [12] |

| NAD⁺ | 410 ± 29 | [12] | |||||

| (-)-Isopiperitenone Reductase (IPR) | Mentha piperita | (-)-Isopiperitenone | 1.0 | 1.3 | - | 5.5 | [1] |

| NADPH | 2.2 | [1] | |||||

| (+)-Pulegone Reductase (PR) | Mentha piperita | (+)-Pulegone | 40 | - | 185 | 6.6 | [8] |

| NADPH | 6.9 | 1.8 | - | 5.0 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound biosynthesis.

Isolation of Glandular Trichomes

Glandular trichomes are the primary sites of monoterpene biosynthesis. Their isolation is a critical first step for enriching the enzymes and transcripts involved in the pathway.

Protocol:

-

Surface Abrasion: Gently abrade the surface of young Mentha leaves with glass beads in a suitable buffer. This dislodges the glandular trichomes.

-

Filtration: Pass the resulting slurry through a series of nylon meshes of decreasing pore size to separate the larger trichomes from other leaf debris.

-

Centrifugation: Pellet the isolated trichomes by centrifugation at a low speed.

-

Purity Assessment: Assess the purity of the isolated trichomes microscopically.

Heterologous Expression and Purification of Recombinant Enzymes

To obtain sufficient quantities of pure enzymes for kinetic characterization, heterologous expression in Escherichia coli is commonly employed.

Protocol:

-

Cloning: Clone the cDNA of the target enzyme (e.g., pulegone (B1678340) reductase) into a suitable bacterial expression vector (e.g., pET vector) often with an affinity tag (e.g., His-tag) for purification.

-

Transformation: Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Culture and Induction: Grow the transformed bacteria in a suitable medium (e.g., LB broth) to an optimal cell density (OD600 of 0.6-0.8). Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells using sonication or a French press.

-

Purification: Clarify the lysate by centrifugation. Purify the target protein from the supernatant using affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).

-

Purity Analysis: Assess the purity of the protein using SDS-PAGE.

Enzyme Assays

This assay measures the activity of pulegone reductase by quantifying the formation of menthone and isomenthone.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

50 mM Potassium Phosphate buffer (pH 7.5)

-

10% Sorbitol

-

1 mM Dithiothreitol (DTT)

-

10 mM NADPH

-

An NADPH regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

-

Purified recombinant pulegone reductase

-

-

Initiation: Start the reaction by adding the substrate, (+)-pulegone.

-

Incubation: Incubate the reaction at 31°C for a defined period (e.g., 1 hour).

-

Extraction: Stop the reaction and extract the products with an organic solvent (e.g., n-hexane).

-

Analysis: Analyze the organic extract by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the products, this compound and (-)-isomenthone.[13]

Monoterpene Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the volatile compounds in the essential oil of Mentha species.

Protocol:

-

Sample Preparation: Extract the monoterpenes from plant material (e.g., leaves or isolated trichomes) using a suitable organic solvent (e.g., pentane (B18724) or hexane).

-

Injection: Inject a small volume of the extract into the GC.

-

Separation: The volatile compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. A temperature gradient is typically used to achieve good separation.

-

Detection and Identification: As the separated compounds elute from the column, they enter the mass spectrometer, which generates a mass spectrum for each compound. The compounds are identified by comparing their mass spectra and retention times to those of authentic standards and by searching mass spectral libraries.

Visualizations

Biosynthetic Pathway of this compound

Caption: Biosynthetic pathway of this compound in Mentha species.

Experimental Workflow for Enzyme Characterization

Caption: Workflow for recombinant enzyme characterization.

This guide provides a foundational understanding of the biosynthesis of this compound in Mentha species, integrating pathway knowledge with quantitative data and practical experimental approaches. This information is intended to support further research into the metabolic engineering of mint plants for enhanced production of valuable essential oil components.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Isolation and Characterization of Isopiperitenol Dehydrogenase from Piperitenone-Type Perilla [jstage.jst.go.jp]

- 4. pnas.org [pnas.org]

- 5. Monoterpene metabolism. Cloning, expression, and characterization of (-)-isopiperitenol/(-)-carveol dehydrogenase of peppermint and spearmint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure of a Heterotetrameric Geranyl Pyrophosphate Synthase from Mint (Mentha piperita) Reveals Intersubunit Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Menthol - Wikipedia [en.wikipedia.org]

- 8. pnas.org [pnas.org]

- 9. Menthofuran regulates essential oil biosynthesis in peppermint by controlling a downstream monoterpene reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Organization of Monoterpene Biosynthesis in Mentha. Immunocytochemical Localizations of Geranyl Diphosphate Synthase, Limonene-6-Hydroxylase, Isopiperitenol Dehydrogenase, and Pulegone Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Monoterpene Metabolism. Cloning, Expression, and Characterization of (−)-Isopiperitenol/(−)-Carveol Dehydrogenase of Peppermint and Spearmint - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Functional Characterization and Structural Insights Into Stereoselectivity of Pulegone Reductase in Menthol Biosynthesis [frontiersin.org]

Enantioselective Synthesis of (+)-Menthone from Pulegone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies for the enantioselective synthesis of (+)-Menthone from pulegone (B1678340), a key transformation in the production of valuable fragrance and pharmaceutical compounds. The document details both biocatalytic and chemocatalytic approaches, presenting quantitative data, comprehensive experimental protocols, and visual representations of the core processes to facilitate understanding and implementation in a research and development setting.

Introduction

Menthone, a naturally occurring monoterpene, is a significant chiral building block in organic synthesis. The targeted synthesis of a specific stereoisomer, such as this compound, is of paramount importance due to the distinct sensory and biological properties of each enantiomer. Pulegone, a readily available monoterpene found in various essential oils, serves as a common precursor for menthone synthesis. This guide focuses on the enantioselective reduction of the exocyclic double bond of pulegone to yield this compound, exploring both enzymatic and asymmetric catalytic hydrogenation strategies.

Biocatalytic Synthesis of this compound

The biocatalytic reduction of pulegone using pulegone reductases (PGRs) offers a highly selective and environmentally benign route to specific menthone stereoisomers. These enzymes, belonging to the medium-chain dehydrogenase/reductase (MDR) superfamily, utilize NADPH as a cofactor to catalyze the stereospecific reduction of the C=C double bond of pulegone.[1][2]

Quantitative Data for Biocatalytic Synthesis

The following table summarizes key quantitative data from biocatalytic studies on the conversion of pulegone to menthone and its diastereomer, isomenthone.

| Enzyme Source | Substrate | Product(s) | Conversion (%) | Product Ratio (Menthone:Isomenthone) | Reference |

| Nepeta tenuifolia (NtPR) | (-)-Pulegone (B56846) | This compound / (-)-Isomenthone | - | 43:57 | [2] |

| Nicotiana tabacum (NtDBR) | (+)-Pulegone | (-)-Menthone (B42992) / (+)-Isomenthone | 94 | 55:45 | [3] |

| Pseudomonas resinovorans (PrPGR) | (+)-Pulegone | (-)-Menthone | High | - | [4] |

Note: The stereochemical outcome is highly dependent on the specific enzyme and the enantiomer of the pulegone substrate used.

Experimental Protocol: In Vitro Enzymatic Reduction of Pulegone

This protocol is a representative example for the in vitro reduction of pulegone using a pulegone reductase.

Materials:

-

Pulegone reductase (e.g., from Nepeta tenuifolia for this compound synthesis from (-)-pulegone)

-

(-)-Pulegone

-

NADPH tetrasodium (B8768297) salt

-

Glucose-6-phosphate (G6P)

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

Potassium phosphate (B84403) buffer (50 mM, pH 7.5) containing 10% sorbitol and 1 mM DTT

-

n-Hexane

-

Reaction vials

Procedure:

-

Prepare a reaction mixture (0.4 mL) in a reaction vial containing:

-

50 mM Potassium phosphate buffer (pH 7.5) with 10% sorbitol and 1 mM DTT.

-

20 µM (-)-Pulegone (substrate).

-

10 mM NADPH.

-

6 mM Glucose-6-phosphate (for cofactor regeneration).

-

20 U Glucose-6-phosphate dehydrogenase (for cofactor regeneration).

-

36 µM of purified pulegone reductase (NtPR).[5]

-

-

Gently overlay the aqueous reaction mixture with 0.2 mL of n-hexane to facilitate product extraction.

-

Incubate the reaction at 31°C with slow stirring for 16 hours.[5]

-

Terminate the reaction by freezing the vial at -20°C for at least 2 hours.

-

Thaw the sample and vortex vigorously to ensure complete extraction of the products into the n-hexane layer.

-

Analyze the n-hexane layer by chiral gas chromatography (GC) to determine the conversion and the diastereomeric ratio of this compound and (-)-isomenthone.[2]

Signaling Pathway: Biocatalytic Reduction of Pulegone

Caption: Biocatalytic reduction of (-)-pulegone to this compound and (-)-isomenthone.

Chemocatalytic Synthesis of this compound

Asymmetric hydrogenation using chiral metal catalysts provides a powerful alternative for the enantioselective synthesis of menthone from pulegone. Chiral rhodium and ruthenium complexes, in particular, have shown high efficacy in achieving excellent yields and enantioselectivities.[6]

Quantitative Data for Asymmetric Hydrogenation

The following table presents data from the asymmetric hydrogenation of (+)-pulegone. While this specific example yields (-)-menthone, the use of the opposite enantiomer of the chiral ligand would be expected to produce the desired this compound.

| Catalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| [Rh((R)-BINAP)]BF₄ | (+)-Pulegone | (-)-Menthone | >90 | >99 | [6] |

| [Rh((R)-p-Tol-BINAP)₂]BF₄ | (+)-Pulegone | (-)-Menthone | 92.2 | >99 | [6] |

Experimental Protocol: Asymmetric Hydrogenation of Pulegone

This protocol describes the asymmetric hydrogenation of (+)-pulegone to (-)-menthone using a chiral rhodium catalyst. To synthesize this compound, the corresponding (S)-ligand would be employed.

Materials:

-

(+)-Pulegone

-

[Rh((R)-p-Tol-BINAP)₂]BF₄ (chiral catalyst)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

High-pressure autoclave equipped with a magnetic stirrer

-

Hydrogen gas (high purity)

Procedure:

-

In a glovebox, charge a 100 mL autoclave with 76.1 g (0.5 mol) of (+)-pulegone and 20 mL of anhydrous THF.

-

In a separate vial, dissolve 5 mmol (0.1 mol%) of the chiral rhodium catalyst, [Rh((R)-p-Tol-BINAP)₂]BF₄, in a minimal amount of anhydrous THF.

-

Slowly add the catalyst solution to the autoclave containing the pulegone solution over approximately ten minutes.

-

Seal the autoclave and remove it from the glovebox.

-

Heat the autoclave to 70°C.

-

Purge the system with hydrogen gas three times.

-

Pressurize the autoclave with hydrogen to 100 atm.

-

Stir the reaction mixture for 23 hours.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Pour out the reaction solution and remove the solvent by distillation under normal pressure.

-

Purify the resulting (-)-menthone by vacuum distillation.[6]

-

Determine the yield and enantiomeric excess of the product using chiral GC analysis.

Reaction Pathway: Asymmetric Hydrogenation of Pulegone

Caption: Asymmetric hydrogenation of (+)-pulegone to this compound.

Experimental Workflow Overview

The following diagram illustrates a general workflow for the synthesis and analysis of this compound from pulegone.

Caption: General workflow for the enantioselective synthesis of this compound.

Conclusion

The enantioselective synthesis of this compound from pulegone can be effectively achieved through both biocatalytic and chemocatalytic methods. Biocatalysis, employing specific pulegone reductases, offers high stereoselectivity under mild reaction conditions. Asymmetric hydrogenation with chiral rhodium catalysts provides an alternative route with excellent enantiomeric excess and high yields. The choice of methodology will depend on factors such as substrate availability (specifically, the pulegone enantiomer), desired scale of production, and access to either enzymatic systems or specialized chiral catalysts. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development to advance their work in the synthesis of chiral molecules.

References

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. researchgate.net [researchgate.net]

- 3. Functional Characterization and Structural Insights Into Stereoselectivity of Pulegone Reductase in Menthol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Functional Characterization and Structural Insights Into Stereoselectivity of Pulegone Reductase in Menthol Biosynthesis [frontiersin.org]

- 6. CN102010297B - Method for chiral synthesis of levorotatory menthol - Google Patents [patents.google.com]

A Technical Guide to the Historical Context of (+)-Menthone: Discovery and Synthesis

For researchers, scientists, and drug development professionals, understanding the historical context of a molecule's discovery and the evolution of its synthesis provides a foundational perspective for modern applications. This technical guide delves into the pivotal moments in the history of (+)-menthone, from its initial description to key mechanistic discoveries that shaped the field of organic chemistry.

Discovery and First Identification

Menthone, a monoterpene ketone and a constituent of peppermint and other essential oils, was first described in the scientific literature by Moriya in 1881.[1][2] Interestingly, its first appearance in scientific records was not as a natural isolate but as a synthetic product. In the same year, Moriya reported the synthesis of menthone by the oxidation of menthol (B31143).[1] It wasn't until a decade later, in 1891, that menthone was identified as a natural component within essential oils.[1][3] The isolation of menthone as a pure substance was also reported by Atkinson and Yoshida in 1882.[2]

The initial synthesis by Moriya involved heating menthol, derived from Japanese peppermint oil, with chromic acid in a sealed tube at 120°C. A notable characteristic of this early synthetic product was its optical inactivity. Later, the structural identity of menthone was definitively confirmed through its synthesis from 2-isopropyl-5-methylpimelic acid.[1]

Key Historical Developments in Menthone Chemistry

The study of menthone in the late 19th century led to two significant discoveries that have become cornerstones of organic chemistry.

Beckmann's Epimerization and the Enol Intermediate

In 1889, Ernst Beckmann made a crucial observation while studying the properties of l-menthone. He found that dissolving l-menthone in concentrated sulfuric acid resulted in the formation of a new ketonic substance that exhibited an equal but opposite optical rotation.[1][3] This new substance was the diastereomer, d-isomenthone.

Beckmann correctly inferred that this transformation involved an inversion of configuration at the asymmetric carbon atom adjacent to the carbonyl group.[1] He postulated that this occurred through an enol tautomer intermediate, where the chiral tetrahedral carbon becomes a planar, achiral trigonal center, allowing for re-protonation from either face to form both diastereomers.[1] This was a pioneering insight into reaction mechanisms, demonstrating how an unobservable intermediate could be invoked to explain a chemical outcome.[1]

The Baeyer-Villiger Oxidation

A decade later, in 1899, menthone served as a key substrate in the discovery of another fundamental reaction. Adolf von Baeyer and Victor Villiger reported that treating menthone with peroxymonosulfuric acid (Caro's acid) did not yield an expected peroxide, but instead a lactone (a cyclic ester).[1][4][5] This reaction, now known as the Baeyer-Villiger oxidation, involves the insertion of an oxygen atom adjacent to the carbonyl group. In the case of menthone, the oxygen atom inserted between the carbonyl carbon and the more substituted alpha-carbon (bearing the isopropyl group).[1] This discovery provided a new synthetic tool for converting ketones to esters and lactones, a method still widely used today.[4][5]

Quantitative Data from Historical Syntheses

The optical properties of menthone and its isomers were central to the early investigations. The following table summarizes key quantitative data from these historical studies.

| Experiment | Starting Material | Reagent(s) | Product(s) | Optical Rotation ([α]D) | Reported Yield | Reference |

| Moriya's First Synthesis (1881) | Menthol | Chromic Acid, 120°C sealed tube | Menthone | Optically Inactive | Not specified | |

| Controlled Oxidation of l-Menthol | l-Menthol | Chromic Acid Mixture | l-Menthone | -28.46° | Not specified | |

| Beckmann's Epimerization (1889) | l-Menthone | Concentrated H₂SO₄ | d-Isomenthone | +28.14° | Not specified | |

| Organic Syntheses Procedure (Optimized) | Menthol | Na₂Cr₂O₇, H₂SO₄, H₂O | l-Menthone | Not specified | 83-85% | [6] |

Detailed Experimental Protocols

While the precise details of Moriya's 1881 experiment are sparse, the fundamental transformation—the oxidation of a secondary alcohol to a ketone—remains a staple of organic synthesis. The following protocol, adapted from Organic Syntheses, provides a representative and optimized method for the chromic acid oxidation of menthol to menthone, reflective of the chemistry employed in the historical synthesis.[6]

Synthesis of l-Menthone from l-Menthol via Chromic Acid Oxidation

Materials:

-

Crystallized sodium dichromate (Na₂Cr₂O₇·2H₂O): 120 g (0.4 mole)

-

Concentrated sulfuric acid (H₂SO₄, sp. gr. 1.84): 100 g (54.3 mL, 0.97 mole)

-

Water: 600 mL

-

l-Menthol (m.p. 41–42°C): 90 g (0.58 mole)

-

Diethyl ether

-

5% Sodium hydroxide (B78521) (NaOH) solution

Procedure:

-

In a 1-liter round-bottomed flask equipped with a mechanical stirrer, a solution of the oxidizing agent is prepared by dissolving 120 g of sodium dichromate in 600 mL of water, followed by the slow addition of 100 g of concentrated sulfuric acid.

-

To this stirred solution, 90 g of menthol is added in three or four portions.

-

An exothermic reaction occurs, and the temperature of the mixture spontaneously rises to approximately 55°C. The mixture may be gently warmed if the reaction is slow to initiate.

-

Once the reaction is complete, indicated by a drop in temperature, the oily product layer is separated.

-

The oil is mixed with an equal volume of diethyl ether and transferred to a separatory funnel.

-

The ether solution is washed with three 200-mL portions of 5% sodium hydroxide solution to remove acidic byproducts.

-

The ether is removed by distillation.

-

The residue is purified by distillation under reduced pressure, collecting the fraction boiling at 98–100°C at 18 mm Hg. The boiling point at atmospheric pressure is 204–207°C.

-

This procedure yields 74–76 g of l-menthone (83–85% of the theoretical yield).

Visualization of Historical Context

The following diagram illustrates the key historical milestones and their logical relationships in the discovery and study of menthone.

Caption: Historical timeline of this compound discovery and key synthetic milestones.

References

Catalytic Hydrogenation of (+)-Menthone: A Technical Guide to the Synthesis of Menthol Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Menthone, a naturally occurring monoterpene ketone, serves as a critical precursor in the synthesis of various menthol (B31143) stereoisomers. The stereoselective catalytic hydrogenation of the carbonyl group in this compound yields a range of menthol isomers, with the product distribution being highly dependent on the chosen catalyst and reaction conditions. This technical guide provides an in-depth overview of the synthesis of menthol from this compound, focusing on heterogeneous catalytic systems. Detailed experimental protocols, comparative data on catalyst performance, and a comprehensive analysis of the reaction pathways are presented to aid researchers in the development of efficient and selective menthol synthesis processes.

Introduction

Menthol, with its characteristic cooling sensation and minty aroma, is a high-demand compound in the pharmaceutical, food, and cosmetic industries. Of its eight possible stereoisomers, (-)-menthol is the most commercially significant due to its pronounced physiological cooling effect. The stereoselective synthesis of menthol is a key area of research, and the catalytic hydrogenation of prochiral ketones like this compound is a prominent strategy.

The reduction of the carbonyl group in this compound can lead to the formation of four primary menthol stereoisomers: (-)-menthol, (+)-neomenthol, (-)-isomenthol, and (+)-neoisomenthol. The stereochemical outcome of the hydrogenation is determined by the direction of hydrogen attack on the carbonyl carbon. Control over this stereoselectivity is paramount for maximizing the yield of the desired menthol isomer. This guide will delve into the practical aspects of this synthesis, with a focus on commonly employed nickel-based catalysts.

Reaction Pathways

The hydrogenation of this compound proceeds via the addition of two hydrogen atoms across the carbonyl double bond. This process can occur from two different faces of the molecule, leading to the formation of epimeric alcohols. The general reaction scheme is illustrated below.

Caption: Reaction pathway for the hydrogenation of this compound to its corresponding menthol epimers.

Experimental Protocols

This section provides detailed experimental protocols for the preparation of the catalyst and the subsequent hydrogenation reaction.

Preparation of Raney Nickel Catalyst (W-6)

Materials:

-

Distilled water

-

Sodium hydroxide (B78521) (c.p. pellets)

-

Raney nickel-aluminum alloy powder

Procedure:

-

In a 2-liter Erlenmeyer flask equipped with a thermometer and a stainless-steel stirrer, place 600 mL of distilled water and 160 g of c.p. sodium hydroxide pellets.

-

Stir the solution rapidly and cool to 50°C in an ice bath.

-

Slowly add 125 g of Raney nickel-aluminum alloy powder in small portions over a period of 25–30 minutes, maintaining the temperature at 50 ± 2°C.

-

After the addition is complete, digest the suspension at 50 ± 2°C for 50 minutes with gentle stirring.

-

After digestion, wash the catalyst with three 1-liter portions of distilled water by decantation.[1]

Hydrogenation of this compound

Materials:

-

This compound

-

Prepared Raney Nickel catalyst (or other specified catalyst)

-

Solvent (e.g., isopropanol, ethanol (B145695), or solvent-free)

-

High-pressure autoclave (e.g., Parr reactor)

-

Hydrogen gas

Procedure:

-

Introduce the desired amount of this compound and solvent (if any) into the high-pressure autoclave.

-

Carefully add the prepared catalyst under an inert atmosphere. A typical catalyst to substrate ratio ranges from 1-10% by weight.[2]

-

Seal the reactor and purge several times with nitrogen, followed by hydrogen.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 2.7 MPa).[3]

-

Heat the reactor to the target temperature (e.g., 100°C) with constant stirring.[3]

-

Maintain the reaction for a specified time (e.g., 4-5 hours), monitoring the pressure for hydrogen uptake.[2]

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

The crude product can be analyzed by gas chromatography. Further purification can be achieved by fractional distillation or crystallization.[4]

Catalyst Performance and Product Distribution

The choice of catalyst and reaction conditions significantly influences the conversion of this compound and the stereoselectivity of the hydrogenation reaction. Below is a summary of reported data for different catalytic systems.

| Catalyst | Pressure (MPa) | Temperature (°C) | Time (h) | Conversion (%) | (-)-Menthol (%) | (+)-Neomenthol (%) | (-)-Isomenthol (%) | (+)-Neoisomenthol (%) | Reference |

| Raney Ni | 2.7 | 100 | 3.5 | 100 | 63.4 | 18.7 | 0 | 17.9 | [3] |

| 12% Ni-Mg-Al | 2.7 | 100 | 7 | ~55 | ~98-100 (selectivity from (-)-menthone) | - | - | - | [3] |

| 6% Ni-Mg-Al | 2.7 | 100 | 7 | ~30 | >100 (selectivity from (-)-menthone (B42992), indicates isomerization) | - | - | - | [3] |

| Pt/SiO2 | 1.0 | 115 | - | - | 71 | 29 | - | - | [5] |

| PtSn-BM/SiO2 | 1.0 | 115 | - | - | 82 | 18 | - | - | [5] |

| PtSn-OM/SiO2 | 1.0 | 115 | - | - | 84 | 16 | - | - | [5] |

Note: The data for Ni-Mg-Al catalysts are reported as selectivity from (-)-menthone, which was part of a mixture with (+)-isomenthone in the starting material (dementholized peppermint oil). The value greater than 100% suggests isomerization of (+)-isomenthone to (-)-menthone followed by hydrogenation.

Experimental Workflow

The overall process for the synthesis and analysis of menthol from this compound can be visualized as a multi-step workflow.

Caption: A generalized workflow for the synthesis of menthol from this compound.

Product Analysis

The separation and quantification of the resulting menthol stereoisomers are typically performed using gas chromatography (GC), often with a Flame Ionization Detector (FID). Chiral capillary columns are necessary for the separation of enantiomers.

Typical GC-FID Conditions:

-

Column: Chiral capillary column (e.g., containing cyclodextrin (B1172386) derivatives).

-

Carrier Gas: Helium or Hydrogen.

-

Injector Temperature: 250°C.

-

Detector Temperature: 250°C.

-

Oven Program: A temperature gradient is typically used to achieve good separation, for example, starting at 70°C and ramping to 240°C.[6]

-

Sample Preparation: The crude product is diluted in a suitable solvent (e.g., ethanol or hexane) before injection.

Conclusion

The catalytic hydrogenation of this compound is a versatile and effective method for the synthesis of various menthol stereoisomers. The stereochemical outcome is highly tunable by the judicious selection of the catalyst and reaction parameters. Nickel-based catalysts, particularly Raney nickel, offer high activity, while bimetallic systems and modified catalysts can provide enhanced selectivity towards specific isomers. This guide provides the foundational knowledge and practical protocols for researchers to explore and optimize the synthesis of menthol from this compound for various applications in the pharmaceutical and chemical industries. Further research into novel catalytic systems and process optimization can lead to even more efficient and selective production of desired menthol stereoisomers.

References

Methodological & Application

Application Notes and Protocols: (+)-Menthone as a Chiral Auxiliary in Asymmetric Synthesis